N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiophene ring, a triazine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazine Ring: The triazine ring is often synthesized through the cyclocondensation of appropriate amines with cyanuric chloride under basic conditions.
Coupling Reactions: The thiophene and triazine rings are then coupled through a series of nucleophilic substitution reactions, often using reagents like triethylamine and solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydro derivatives of the triazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.
Triazine Derivatives: Compounds like cyanuric chloride and its derivatives are used in various chemical syntheses.
Uniqueness
N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is unique due to its combination of a thiophene ring, a triazine ring, and a sulfamoyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-[[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H21N5O3S2/c1-13(23)20-14-4-6-16(7-5-14)27(24,25)21-17-18-11-22(12-19-17)9-8-15-3-2-10-26-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)(H2,18,19,21) |
InChI Key |
PQZMZLDJMWJRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=CS3 |
Origin of Product |
United States |
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